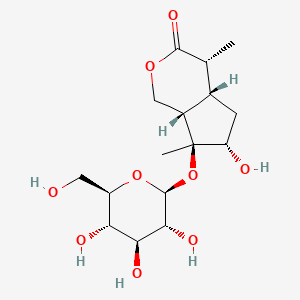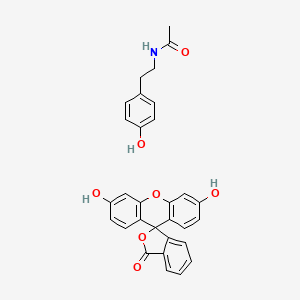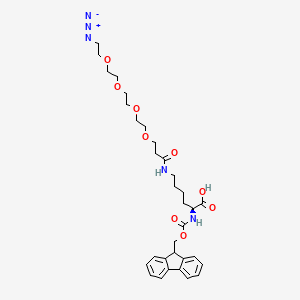
N3-PEG4-amido-Lys(Fmoc)-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-PEG4-amido-Lys(Fmoc)-acid is a synthetic compound that combines a polyethylene glycol (PEG) linker with a lysine amino acid derivative. The PEG linker is often used to enhance the solubility and biocompatibility of molecules, while the lysine derivative provides a functional group for further chemical modifications. The compound is commonly used in bioconjugation and drug delivery applications due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-amido-Lys(Fmoc)-acid typically involves several steps:
PEGylation: The PEG4 chain is attached to the lysine derivative through an amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the PEG4 chain.
Fmoc Protection: The lysine amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Azide Introduction: The azide group (N3) is introduced to the PEG4 chain through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N3-PEG4-amido-Lys(Fmoc)-acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group of the lysine derivative.
Amide Bond Formation: The carboxyl group of the lysine derivative can form amide bonds with amines, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the click chemistry reaction.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Amide Bond Formation: Coupling reagents such as DCC and NHS are used to activate the carboxyl group for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Free Amino Group: Revealed after Fmoc deprotection.
Conjugated Molecules: Formed through amide bond formation with other amines.
Aplicaciones Científicas De Investigación
N3-PEG4-amido-Lys(Fmoc)-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymers for various applications.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents, such as increasing their half-life and reducing immunogenicity.
Industry: Applied in the development of diagnostic tools and sensors due to its ability to conjugate with various molecules.
Mecanismo De Acción
The mechanism of action of N3-PEG4-amido-Lys(Fmoc)-acid is primarily based on its ability to form stable conjugates with other molecules. The PEG4 linker enhances the solubility and biocompatibility of the conjugated molecules, while the lysine derivative provides a functional group for further chemical modifications. The azide group allows for click chemistry reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
Comparación Con Compuestos Similares
Similar Compounds
N3-PEG4-amido-Lys(Boc)-acid: Similar to N3-PEG4-amido-Lys(Fmoc)-acid but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Cbz)-acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Mtt)-acid: Uses a 4-methyltrityl (Mtt) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to its combination of a PEG4 linker, an azide group, and an Fmoc-protected lysine derivative. This combination allows for versatile chemical modifications and conjugation reactions, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C32H43N5O9 |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1 |
Clave InChI |
JYTFGMAXFXMYNK-LJAQVGFWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


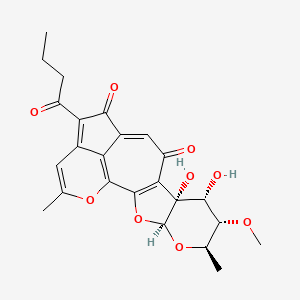
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

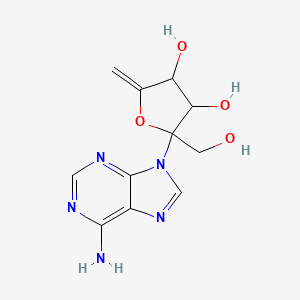

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
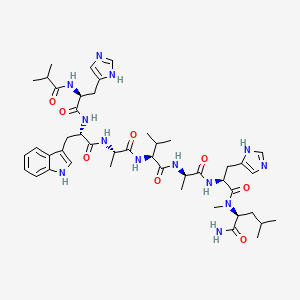
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
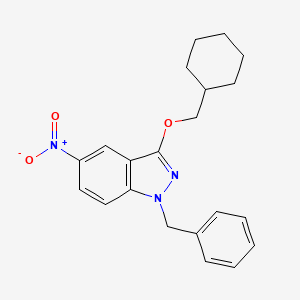
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)
